molecular formula C4H4F3I B1627373 4-Iodo-1,1,2-trifluorobut-1-ene CAS No. 401-52-5

4-Iodo-1,1,2-trifluorobut-1-ene

Cat. No.: B1627373
CAS No.: 401-52-5
M. Wt: 235.97 g/mol
InChI Key: XVDLQOLNANINDZ-UHFFFAOYSA-N
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Description

4-Iodo-1,1,2-trifluorobut-1-ene is an organofluorine compound with the molecular formula C₄H₄F₃I It is characterized by the presence of an iodine atom and three fluorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,1,2-trifluorobut-1-ene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,1,2-trifluorobut-1-ene with iodine in the presence of a catalyst or under specific reaction conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield 4-azido-1,1,2-trifluorobut-1-ene, while addition of hydrogen chloride would produce 4-chloro-1,1,2-trifluorobut-1-ene .

Scientific Research Applications

4-Iodo-1,1,2-trifluorobut-1-ene is utilized in various scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique fluorine content.

    Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

    Proteomics Research: It is employed in labeling and modifying proteins to study their structure and function

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,2-trifluorobut-1-ene in chemical reactions involves the reactivity of the iodine and fluorine atoms. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its behavior in various chemical processes .

Comparison with Similar Compounds

    4-Bromo-1,1,2-trifluorobut-1-ene: Similar in structure but with a bromine atom instead of iodine.

    1,1,2-Trifluoro-4-chlorobut-1-ene: Contains a chlorine atom and is used in organic synthesis and materials science.

    1,1,2-Trifluoro-4-fluorobut-1-ene: Another fluorinated butene derivative with distinct properties and applications.

Uniqueness: 4-Iodo-1,1,2-trifluorobut-1-ene is unique due to the presence of the iodine atom, which imparts specific reactivity patterns not observed in its bromine or chlorine analogs. This makes it particularly valuable in certain synthetic applications where iodine’s reactivity is advantageous .

Properties

IUPAC Name

1,1,2-trifluoro-4-iodobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3I/c5-3(1-2-8)4(6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDLQOLNANINDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600794
Record name 1,1,2-Trifluoro-4-iodobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-52-5
Record name 1,1,2-Trifluoro-4-iodobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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